(+)-Stiripentol is an aromatic allylic alcohol [ [] https://www.semanticscholar.org/paper/11796f60a689612296035013f7af1300b62015ad ], chemically named 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol. It is classified as an anticonvulsant, meaning it suppresses seizures. In scientific research, it serves as a valuable tool for investigating the mechanisms of epilepsy and exploring new therapeutic targets for seizure disorders.
Stiripentol is classified under the category of anticonvulsants and is derived from the natural compound piperonal, which can be found in various essential oils. Its chemical classification includes being a member of the phenolic compounds, characterized by the presence of a benzodioxole structure. This classification plays a crucial role in its pharmacological activities.
The synthesis of (+)-Stiripentol has been approached through multiple methods, including one-pot synthesis techniques that enhance efficiency and yield.
The molecular structure of (+)-Stiripentol is characterized by its unique benzodioxole framework. The compound's molecular formula is , with a molecular weight of approximately 256.28 g/mol. Its structural representation includes:
The melting point of stiripentol is reported to be between 73°C and 74°C .
(+)-Stiripentol undergoes various chemical reactions that are crucial for its synthesis and stability:
The mechanism of action for (+)-Stiripentol primarily involves modulation of neurotransmitter systems in the brain:
Research indicates that these mechanisms work synergistically to control seizure activity effectively.
(+)-Stiripentol is primarily used in clinical settings for treating epilepsy, particularly for patients unresponsive to conventional therapies. Its applications extend beyond epilepsy treatment:
(+)-Stiripentol is a chiral anticonvulsant compound of significant pharmacological interest due to its stereospecific interactions with biological targets. As the active enantiomer within the racemic mixture used therapeutically (marketed as Diacomit®), (+)-stiripentol exhibits enhanced binding affinity for γ-aminobutyric acid type A (GABAA) receptors compared to its (-)-counterpart [2]. This enantiomeric selectivity underpins its clinical efficacy in treating severe developmental and epileptic encephalopathies, particularly Dravet syndrome. The compound’s multifaceted mechanisms extend beyond GABAergic modulation to include ion channel blockade and metabolic enzyme inhibition, creating a synergistic antiseizure profile uniquely suited to addressing the complex pathophysiology of sodium channelopathies [2] [10].
The developmental trajectory of stiripentol spans over four decades of targeted research:
Table 1: Key Regulatory Milestones for Stiripentol (Diacomit®)
Year | Event | Region/Agency |
---|---|---|
2001 | Orphan Drug Designation for Dravet Syndrome | EMA |
2007 | Market Authorization (patients ≥3 years) | European Union |
2008 | Orphan Drug Designation (Oct 30) | US FDA |
2018 | Initial FDA Approval (Aug 20; patients ≥2 years) | United States |
2022 | Label Expansion (July 14; patients ≥6 months weighing ≥7 kg) | US FDA |
2021 | Orphan Designation for Primary Hyperoxaluria (Feb 22) | US FDA |
Stiripentol possesses a chiral center generating two enantiomers: R(+)-stiripentol and S(-)-stiripentol. Research demonstrates that the pharmacological activity is enantioselective:
Table 2: Stereospecific Mechanisms of (+)-Stiripentol
Molecular Target | Effect of (+)-Stiripentol | Functional Consequence |
---|---|---|
GABAA Receptors (α3/δ-containing) | Positive allosteric modulation; prolongs channel opening duration | Enhanced inhibitory postsynaptic currents |
GABA Transaminase | Inhibition | Reduced GABA degradation; increased synaptic GABA levels |
Voltage-Gated Sodium Channels | Use-dependent blockade | Reduced neuronal hyperexcitability |
T-type Calcium Channels (Cav3.2) | Peak current inhibition | Suppression of thalamocortical burst firing |
Lactate Dehydrogenase (LDH) | Inhibition | Reduced ATP production; altered neuronal excitability |
Stiripentol’s development has been accelerated and sustained through orphan drug frameworks globally:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0